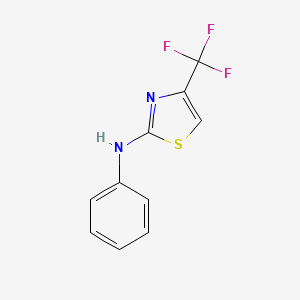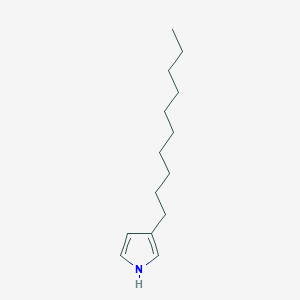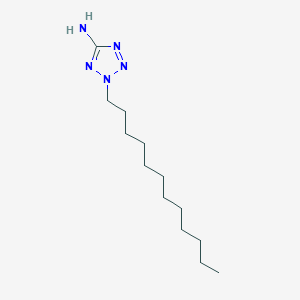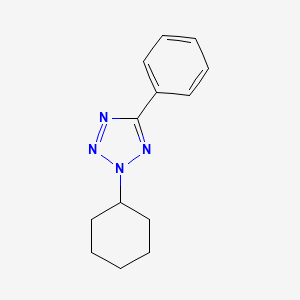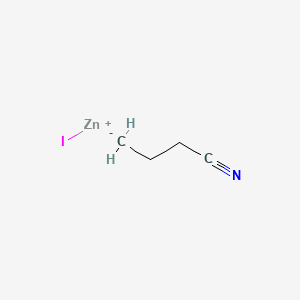
Zinc, (3-cyanopropyl)iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, (3-cyanopropyl)iodo- is an organozinc compound that features a zinc atom bonded to a 3-cyanopropyl group and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, (3-cyanopropyl)iodo- typically involves the reaction of zinc with 3-cyanopropyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as:
Zn+I-CH2CH2CH2CN→Zn(CH2CH2CH2CN)I
Industrial Production Methods: Industrial production of Zinc, (3-cyanopropyl)iodo- may involve large-scale batch reactors where zinc and 3-cyanopropyl iodide are reacted in the presence of a suitable solvent. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Types of Reactions:
Substitution Reactions: Zinc, (3-cyanopropyl)iodo- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although zinc in its +2 oxidation state is generally stable and less prone to redox changes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Mild oxidizing agents can be used to oxidize the zinc center if required.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can vary. For example, using a chloride nucleophile would yield Zinc, (3-cyanopropyl)chloride.
Applications De Recherche Scientifique
Chemistry: Zinc, (3-cyanopropyl)iodo- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also used in cross-coupling reactions, such as the Negishi coupling, to form complex organic molecules.
Biology and Medicine: While specific applications in biology and medicine are less common, organozinc compounds are being explored for their potential in drug development and as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, Zinc, (3-cyanopropyl)iodo- is used in the synthesis of polymers and other advanced materials. Its ability to form stable bonds with carbon makes it valuable in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of Zinc, (3-cyanopropyl)iodo- in chemical reactions involves the coordination of the zinc atom with various ligands. The zinc center acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. This property is particularly useful in catalyzing organic reactions and forming complex molecular structures.
Comparaison Avec Des Composés Similaires
- Zinc, (3-cyanopropyl)chloride
- Zinc, (3-cyanopropyl)bromide
- Zinc, (3-cyanopropyl)fluoride
Comparison: Zinc, (3-cyanopropyl)iodo- is unique due to the presence of the iodine atom, which can be easily substituted in nucleophilic substitution reactions. This makes it more reactive compared to its chloride, bromide, and fluoride counterparts. Additionally, the larger atomic radius of iodine compared to other halogens can influence the steric and electronic properties of the compound, making it suitable for specific applications in organic synthesis.
Propriétés
Numéro CAS |
126761-11-3 |
|---|---|
Formule moléculaire |
C4H6INZn |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
butanenitrile;iodozinc(1+) |
InChI |
InChI=1S/C4H6N.HI.Zn/c1-2-3-4-5;;/h1-3H2;1H;/q-1;;+2/p-1 |
Clé InChI |
BOOVKWYUEXZQAZ-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]CCC#N.[Zn+]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


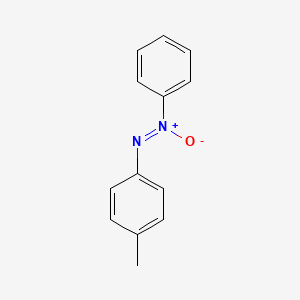
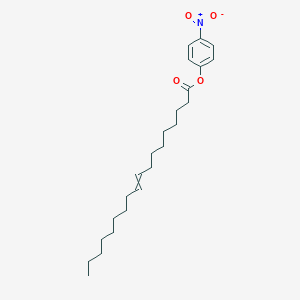
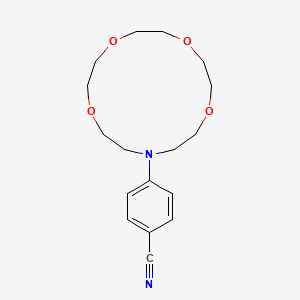

![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
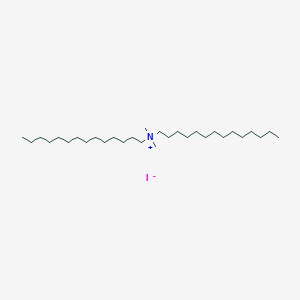
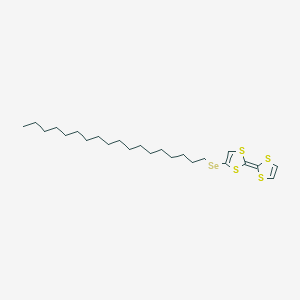
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
